N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
Description
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-11-8-9-12(2)16-15(11)19-17(22-16)18-14(20)10-21-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDYWZUAFNDHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.
Introduction of the Dimethyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction using thiophenol and an appropriate leaving group on the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring or the phenylthio group to different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the acetamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiazole derivatives, reduced phenylthio derivatives.
Substitution Products: Various substituted thiazole or acetamide derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide exhibit diverse biological activities:
- Antimicrobial Activity : Studies have shown that derivatives containing the benzo[d]thiazole structure possess significant antibacterial and antifungal properties. For instance, a related compound demonstrated minimal inhibitory concentrations (MIC) as low as 50 μg/mL against various pathogens .
- Antitumor Activity : The compound has been evaluated for its anticancer potential. In vitro assays have indicated moderate to high inhibitory effects on human cancer cell lines, particularly breast cancer cells . Molecular docking studies suggest that it may interact favorably with specific cancer-related targets.
- Anti-inflammatory Effects : Preliminary findings suggest that this compound may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, indicating potential use as a non-steroidal anti-inflammatory drug (NSAID) .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Evaluation : A study synthesized various thiazole derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria and fungi. Compounds similar to this compound exhibited promising results, indicating their potential as new antimicrobial agents .
- Anticancer Research : In a study focused on thiazole derivatives, compounds were screened for their ability to inhibit the proliferation of cancer cells. Results showed significant anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7), supporting further development for cancer treatment .
- Molecular Docking Studies : Computational studies have been conducted to predict how this compound interacts with biological targets at the molecular level. These studies provide insights into its mode of action and help identify potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide would depend on its specific biological or chemical target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The phenylthio group may enhance the compound’s binding affinity or specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and benzothiazole.
Phenylthio Compounds: Compounds like phenylthiourea and phenylthioacetic acid.
Uniqueness
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is unique due to the combination of the thiazole ring, dimethyl groups, and phenylthio moiety. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Synthesis
This compound features a benzo[d]thiazole moiety linked to a phenylthio group via an acetamide backbone. The synthesis typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved through the cyclization of 2-aminothiophenol and α-haloketones under acidic or basic conditions.
- Methyl Group Introduction : The dimethyl groups are introduced via alkylation reactions using methylating agents like methyl iodide.
- Phenylthio Group Attachment : This is accomplished through nucleophilic substitution reactions involving thiophenol.
The structural characteristics of this compound contribute to its unique biological activity profile, making it a valuable candidate for further pharmacological exploration.
Biological Activity
Research indicates that compounds containing benzo[d]thiazole and phenylthio groups exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that similar thiazole derivatives can induce apoptosis in tumor cells. For instance, compounds with structural similarities have been evaluated against A549 and C6 tumor cell lines, demonstrating significant anticancer effects through mechanisms such as caspase activation and inhibition of DNA synthesis .
- Antimicrobial Properties : Certain derivatives have displayed antimicrobial activity against various pathogens. For example, compounds related to benzo[d]thiazole structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Analgesic and Anti-inflammatory Effects : Some derivatives have been investigated for their potential as COX-2 inhibitors, which are crucial in the development of analgesic and anti-inflammatory drugs .
Anticancer Studies
A study conducted on thiazole derivatives demonstrated that specific modifications could enhance anticancer activity. For example, derivatives with 5-chloro or 5-methyl substitutions showed promising results in inhibiting tumor cell proliferation in vitro. The MTT assay indicated that these compounds could effectively direct tumor cells toward apoptosis, a critical pathway for anticancer efficacy .
Antimicrobial Evaluation
In another study focusing on antimicrobial properties, various benzothiazole derivatives were synthesized and screened. Compounds exhibiting strong activity against S. aureus (MIC 6.12 μM) and moderate activity against E. coli (MIC 25 μM) were identified, highlighting the potential of these compounds as new antimicrobial agents .
Comparative Analysis of Related Compounds
The following table summarizes some structurally related compounds along with their unique features and biological activities:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 2-(4-chlorophenyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(dimethylamino)acetamide | Structure | Contains a chlorophenyl group | Enhanced biological activity |
| 4,7-Dimethoxybenzothiazole derivatives | Structure | Versatile scaffold for drug development | Broad range of biological activities |
| Chlorophenoxyacetic acid derivatives | Structure | Known herbicides | Agricultural applications |
This comparison illustrates the diversity within the thiazole derivative class and emphasizes the distinct profile of this compound due to its specific functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
